Cas no 885949-47-3 (Methyl 3,5-diiodo-1H-indole-2-carboxylate)

Methyl 3,5-diiodo-1H-indole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3,5-diiodo-1H-indole-2-carboxylate
- DTXSID501272639
- 9X-0845
- CS-0326093
- AKOS005071565
- 885949-47-3
- MFCD06200993
-
- MDL: MFCD06200993
- Inchi: InChI=1S/C10H7I2NO2/c1-15-10(14)9-8(12)6-4-5(11)2-3-7(6)13-9/h2-4,13H,1H3
- InChI Key: DSDHHKFKQJKTNJ-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 426.85662Da
- Monoisotopic Mass: 426.85662Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.1Ų
- XLogP3: 3.5
Experimental Properties
- Melting Point: 209-211°C
Methyl 3,5-diiodo-1H-indole-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR15451-1g |
Methyl 3,5-diiodo-1H-indole-2-carboxylate |
885949-47-3 | 1g |
£224.00 | 2025-02-19 | ||
TRC | M030395-500mg |
Methyl 3,5-Diiodo-1H-indole-2-carboxylate |
885949-47-3 | 500mg |
$ 275.00 | 2022-06-04 | ||
Matrix Scientific | 045995-1g |
Methyl 3,5-diiodo-1H-indole-2-carboxylate, >95% |
885949-47-3 | >95% | 1g |
$228.00 | 2023-09-11 | |
Matrix Scientific | 045995-5g |
Methyl 3,5-diiodo-1H-indole-2-carboxylate, >95% |
885949-47-3 | >95% | 5g |
$524.00 | 2023-09-11 | |
abcr | AB257983-5g |
Methyl 3,5-diiodo-1H-indole-2-carboxylate, 95%; . |
885949-47-3 | 95% | 5g |
€696.70 | 2025-03-19 | |
A2B Chem LLC | AH95604-1g |
Methyl 3,5-diiodo-1h-indole-2-carboxylate |
885949-47-3 | >95% | 1g |
$343.00 | 2024-04-19 | |
A2B Chem LLC | AH95604-5g |
Methyl 3,5-diiodo-1h-indole-2-carboxylate |
885949-47-3 | >95% | 5g |
$737.00 | 2024-04-19 | |
Chemenu | CM267878-5g |
Methyl 3,5-diiodo-1H-indole-2-carboxylate |
885949-47-3 | 95% | 5g |
$343 | 2023-02-01 | |
abcr | AB257983-1 g |
Methyl 3,5-diiodo-1H-indole-2-carboxylate, 95%; . |
885949-47-3 | 95% | 1g |
€260.30 | 2023-04-27 | |
Chemenu | CM267878-5g |
Methyl 3,5-diiodo-1H-indole-2-carboxylate |
885949-47-3 | 95% | 5g |
$343 | 2021-08-18 |
Methyl 3,5-diiodo-1H-indole-2-carboxylate Related Literature
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
2. Book reviews
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
Additional information on Methyl 3,5-diiodo-1H-indole-2-carboxylate
Methyl 3,5-diiodo-1H-indole-2-carboxylate (CAS No. 885949-47-3): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Methyl 3,5-diiodo-1H-indole-2-carboxylate (CAS No. 885949-47-3) is a highly valuable intermediate in the realm of pharmaceutical synthesis, particularly in the development of novel bioactive compounds. Its unique structural features, characterized by the presence of two iodine atoms at the 3 and 5 positions of the indole ring and a methyl ester group at the 2 position, make it a versatile building block for various pharmacological applications.
The compound's molecular structure imparts significant reactivity, enabling it to undergo a wide range of chemical transformations that are essential for drug discovery and development. The iodine substituents, in particular, serve as excellent handles for further functionalization via cross-coupling reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required for achieving high binding affinity and selectivity in drug candidates.
In recent years, there has been a surge in research focused on indole derivatives due to their broad spectrum of biological activities. Methyl 3,5-diiodo-1H-indole-2-carboxylate has emerged as a key precursor in the synthesis of indole-based drugs that exhibit promising pharmacological properties. For instance, studies have demonstrated its utility in generating indole derivatives with anti-inflammatory, anticancer, and antimicrobial effects. The ability to easily modify its structure allows researchers to fine-tune the pharmacokinetic and pharmacodynamic profiles of these compounds, making them more suitable for therapeutic use.
The compound's significance is further underscored by its role in the development of targeted therapies. By leveraging its reactivity, scientists can design molecules that selectively interact with specific biological targets, thereby minimizing side effects and enhancing treatment efficacy. This approach is particularly relevant in the context of precision medicine, where personalized therapeutic strategies are becoming increasingly important.
Advances in synthetic methodologies have also contributed to the growing interest in Methyl 3,5-diiodo-1H-indole-2-carboxylate. Modern techniques such as flow chemistry and microwave-assisted synthesis have enabled more efficient and scalable production of this intermediate. These innovations not only reduce costs but also improve the sustainability of pharmaceutical manufacturing processes. As a result, Methyl 3,5-diiodo-1H-indole-2-carboxylate is finding its way into industrial-scale syntheses of high-value pharmaceuticals.
The compound's applications extend beyond academic research and into clinical trials. Several ongoing studies are exploring its potential in treating various diseases by incorporating it into novel drug candidates. The versatility of Methyl 3,5-diiodo-1H-indole-2-carboxylate makes it an attractive choice for medicinal chemists who are seeking to develop innovative therapeutics.
In conclusion, Methyl 3,5-diiodo-1H-indole-2-carboxylate (CAS No. 885949-47-3) represents a cornerstone in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an indispensable tool for drug discovery and development. As research continues to uncover new applications for this compound, its importance in the pharmaceutical industry is set to grow even further.
885949-47-3 (Methyl 3,5-diiodo-1H-indole-2-carboxylate) Related Products
- 1807110-76-4(Ethyl 2-bromo-6-(trifluoromethyl)pyridine-4-acetate)
- 64778-82-1(6-methoxy-α-methyl-1,3-benzodioxole-5-ethanamine,monohydrochloride)
- 2229199-85-1(ethyl 4-(2-hydroxypropyl)-1-methyl-1H-pyrazole-3-carboxylate)
- 63558-74-7(PYRIMIDINE, 2,4-DICHLORO-5-(2-THIENYL)-)
- 2484889-16-7(4-[(4-Fluorophenyl)methyl]-1-methyl-yrazole)
- 1311923-48-4(1-ethyl-4-fluoro-2-(1H-imidazol-1-ylmethyl)-1H-1,3-benzodiazole)
- 1291781-37-7(4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile)
- 896349-45-4(2-(4-fluorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide)
- 2710538-89-7((2,6-Dichloro-4-ethoxyphenyl)(methyl)sulfane)
- 366-45-0(2-chloro-N-(2-fluoro-4-methylphenyl)acetamide)
